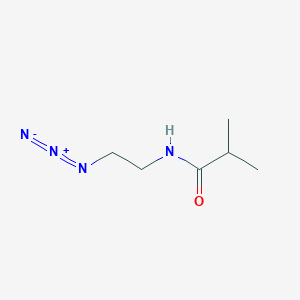

N-(2-azidoethyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(2-azidoethyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-5(2)6(11)8-3-4-9-10-7/h5H,3-4H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCFSSSQDZUIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that azide-containing compounds like n-(2-azidoethyl)-2-methylpropanamide are often used in click chemistry, a powerful tool for bioconjugation. These compounds can interact with various biological targets, depending on the specific context and conditions.

Mode of Action

Azide groups are known to participate in click reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (cuaac) reaction. This reaction is often used to modify biomolecules, such as proteins or polysaccharides, in a selective and biocompatible manner.

Biochemical Pathways

For instance, they can be used to modify biomolecules, enabling the study of biological systems.

Result of Action

Azide-containing compounds can have various effects depending on their specific targets and the context in which they are used.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the reactivity of azide groups and thus the overall action of this compound.

Biological Activity

N-(2-azidoethyl)-2-methylpropanamide is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group, which is known for its reactivity in click chemistry. The amide functional groups in the molecule contribute to its ability to form hydrogen bonds, enabling interactions with various biological molecules. This structural versatility makes it a valuable compound for further chemical modifications and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes, which is significant for drug delivery systems and the synthesis of bioactive compounds. The amide groups facilitate hydrogen bonding, influencing the activity and function of various biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of azido compounds can exhibit antimicrobial properties. The azido group may enhance the interaction with microbial membranes or enzymes, leading to inhibition of growth or viability.

2. Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of cholinesterases, enzymes that play a crucial role in neurotransmission. Inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine, providing therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Case Study 1: Cholinesterase Inhibition

A study explored the cholinesterase inhibitory activity of various azido derivatives, including this compound. Results showed moderate inhibition of AChE and butyrylcholinesterase (BuChE), suggesting potential for therapeutic applications in neurodegenerative diseases .

Case Study 2: Drug Delivery Systems

In another case study focusing on drug delivery, this compound was incorporated into polymeric micelles designed for targeted release of anticancer drugs. The azido group facilitated the formation of stable linkages within the micelle structure, enhancing drug encapsulation efficiency and controlled release profiles .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and applications of N-(2-azidoethyl)-2-methylpropanamide and related amides:

Key Observations:

Azide Reactivity: The azidoethyl group in this compound distinguishes it from analogs like N-(2-hydroxyethyl)-2,2-dimethylpropanamide (hydroxyethyl) or N-ethyl-2-methylpropanamide (ethyl). This group enables participation in click chemistry, a property absent in non-azide analogs .

Steric and Electronic Effects : Bulky substituents, as in N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, reduce solubility but enhance binding specificity in pharmaceutical contexts . In contrast, the azidoethyl group balances moderate steric bulk with high reactivity.

Biological Activity : Compounds like 8a () incorporate electron-withdrawing groups (e.g., trifluoromethyl) and thioether linkages, enhancing their role in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Physicochemical Properties

- Solubility : The azidoethyl group likely imparts moderate polarity, enhancing water solubility compared to hydrophobic analogs like N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

- Stability : Azides are thermally stable but photosensitive; this contrasts with thioamides (), which may exhibit oxidative instability .

Preparation Methods

Formation of the Azidoethyl Intermediate

The initial step in synthesizing N-(2-azidoethyl)-2-methylpropanamide involves the preparation of the 2-azidoethyl intermediate. This is commonly achieved by nucleophilic substitution of a suitable ethylamine derivative with sodium azide (NaN₃):

- Reaction: Ethylamine derivative + NaN₃ → 2-azidoethyl intermediate

- Conditions: Typically conducted in polar aprotic solvents under controlled temperature to ensure selective azide substitution without side reactions.

- Notes: Careful handling is required due to the potential explosive nature of azides.

This step is critical for introducing the azido functionality that defines the compound’s reactivity profile.

Amidation with 2-Methylpropanoyl Chloride

The azidoethyl intermediate is then subjected to amidation by reaction with 2-methylpropanoyl chloride (isobutyryl chloride) in the presence of a base such as triethylamine (Et₃N):

- Reaction: 2-azidoethyl intermediate + 2-methylpropanoyl chloride → this compound

- Conditions: Typically performed at low temperature (0–5 °C) to moderate temperature (room temperature), under inert atmosphere to prevent hydrolysis.

- Base Role: Triethylamine scavenges the hydrochloric acid generated, driving the reaction forward.

- Purification: The crude product is purified by extraction and column chromatography to obtain the pure amide compound.

Coupling and Scale-Up Considerations

In some synthetic routes, further coupling steps may be involved, especially for derivatives or more complex analogs. Industrial production often scales these reactions using continuous flow reactors to optimize yield, purity, and safety:

- Continuous flow reactors: Enhance heat and mass transfer, reduce reaction times, and improve safety when handling azides.

- Automation: Allows precise control over stoichiometry and reaction conditions, minimizing side products.

Reaction Conditions and Reagents Summary

| Step | Reactants | Reagents/Conditions | Notes |

|---|---|---|---|

| Azidoethyl intermediate | Ethylamine derivative + NaN₃ | Polar aprotic solvent, controlled temperature | Nucleophilic substitution to install azide |

| Amidation | Azidoethyl intermediate + 2-methylpropanoyl chloride | Triethylamine, inert atmosphere, 0–25 °C | Formation of amide bond |

| Purification | Crude product | Extraction, silica gel column chromatography | Isolate pure this compound |

| Industrial scale-up | As above | Continuous flow reactors, automation | Enhanced safety and scalability |

Research Findings and Optimization

- Yield and Purity: The azide introduction step generally proceeds in high yield if conditions are carefully controlled to avoid side reactions or decomposition of azide intermediates.

- Safety: Azides are potentially explosive; thus, flow chemistry approaches have been developed for safer and more efficient synthesis of azido compounds, including related vinyl azides and azidoethane derivatives.

- Green Chemistry: Recent advances include the use of environmentally benign solvents and flow-batch methods to minimize hazardous waste and improve reaction safety.

- Functional Group Compatibility: The amidation step is compatible with the azido group, preserving its reactivity for subsequent transformations such as click chemistry.

Comparative Analysis of Preparation Approaches

| Aspect | Batch Synthesis | Flow Chemistry Approach |

|---|---|---|

| Safety | Higher risk due to accumulation of azides | Safer due to controlled, small-volume reactions |

| Reaction Time | Longer, often several hours | Shorter, minutes to an hour |

| Scalability | Limited by safety and heat transfer | Easily scalable with continuous flow setups |

| Environmental Impact | Use of traditional solvents, more waste | Use of green solvents (e.g., CPME), less waste |

| Yield and Purity | High with optimized conditions | Comparable or improved due to better control |

Q & A

Q. What are the common synthetic routes for N-(2-azidoethyl)-2-methylpropanamide, and what methodological considerations are crucial for introducing the azide functional group?

The azide group in this compound is typically introduced via nucleophilic substitution. A validated method involves reacting a chloroethyl precursor (e.g., 2-chloroethyl-2-methylpropanamide) with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux for 5–7 hours . Critical considerations include:

- Solvent polarity : Aqueous-organic mixtures enhance NaN₃ solubility while stabilizing intermediates.

- Temperature control : Reflux conditions (~110°C) balance reaction rate and azide stability.

- Purification : Post-reaction, toluene is evaporated, and the product is isolated via ice quenching, extraction, or crystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers address ambiguities in spectral data?

Key techniques include:

- ¹H/¹³C NMR : Identify methylpropanamide backbone (δ ~1.2 ppm for CH₃, δ ~2.1 ppm for CONH) and azidoethyl signals (δ ~3.4 ppm for CH₂N₃).

- IR spectroscopy : Confirm the azide stretch (~2100 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Ambiguities arise from overlapping signals (e.g., NH vs. CH₂). Multi-nuclear NMR (e.g., DEPT-135) or 2D correlation spectroscopy (COSY, HSQC) resolves such issues .

Q. What safety protocols are essential when handling this compound, given its azide functionality?

Azides are shock-sensitive and thermally unstable. Mitigation strategies include:

- Storage : Inert atmosphere (N₂/Ar), refrigeration, and avoidance of metal contaminants.

- Handling : Use non-sparking tools, conduct reactions in fume hoods, and wear PPE (gloves, goggles).

- Disposal : Neutralize with dilute NaNO₂ or Ce(IV) solutions to prevent explosive residue accumulation .

Advanced Questions

Q. How does the azide group in this compound facilitate its application in bioorthogonal chemistry, and what experimental strategies optimize its use in live-cell imaging?

The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions for tagging biomolecules. Optimization strategies include:

Q. What are the key challenges in maintaining the stability of this compound during long-term storage, and how can researchers mitigate decomposition risks?

Azides degrade via photolysis, hydrolysis, or thermal decomposition. Mitigation involves:

- Light exclusion : Store in amber vials or dark environments.

- Desiccants : Silica gel prevents hydrolysis of the amide bond.

- Stabilizers : Additives like BHT (butylated hydroxytoluene) inhibit radical-mediated degradation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound, and what variables most significantly impact reaction efficiency?

Yield discrepancies often stem from:

- Solvent ratios : Higher water content in toluene:water mixtures improves NaN₃ dissolution but may hydrolyze the amide.

- Reaction time : Extended reflux (>7 hours) risks azide decomposition.

- Purification methods : Crystallization (ethanol) vs. extraction (ethyl acetate) affects recovery rates.

Design of experiments (DoE) or response surface methodology (RSM) can systematically optimize variables .

Q. What mechanistic insights explain the reactivity of this compound in substitution and cycloaddition reactions?

- Substitution : The azide acts as a nucleophile, displacing leaving groups (e.g., halides) via SN2 mechanisms. Steric hindrance from the methylpropanamide group may slow kinetics.

- Cycloaddition : CuAAC proceeds through a copper(I)-acetylide intermediate, while SPAAC relies on ring strain relief in cyclooctynes. Computational studies (DFT) model transition states to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.